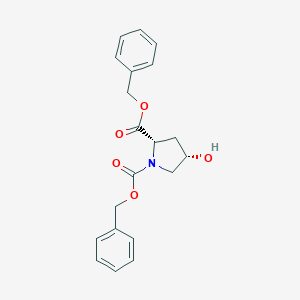

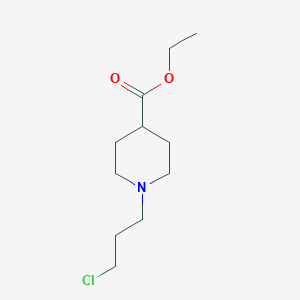

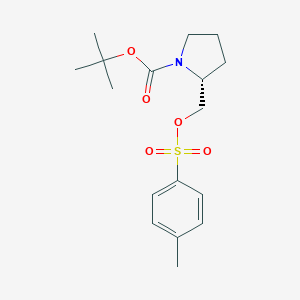

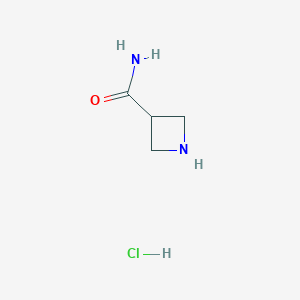

(3Z)-2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3Z)-2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile, also known as 3Z-Indolyl-buta-1,3-diene-1,1,3-tricarbonitrile, is an organic compound that has been studied for its potential use in a variety of scientific research applications. This compound has been synthesized from a variety of starting materials, including indole and butadiene. Its unique structure makes it an attractive compound for use in biochemical and physiological studies. In

Applications De Recherche Scientifique

Inhibition of PDGF Receptor Kinase

AG-370 is a selective inhibitor of PDGF (Platelet-Derived Growth Factor) receptor kinase . It has an IC50 value of 20 µM in human bone marrow fibroblasts . This means it can inhibit the activity of the PDGF receptor kinase, which plays a crucial role in cell proliferation and differentiation.

Antiproliferative Agent

AG-370 belongs to a class of antiproliferative compounds known as tyrphostins . These compounds selectively inhibit protein tyrosine kinases (PTKs) of key growth factors such as epidermal growth factor (EGF) or PDGF . Diseases caused by the hyperactivity of PTKs can potentially be treated with PTK inhibitors like AG-370 .

Comparative Weak Inhibition of EGF Receptor

While AG-370 is a potent inhibitor of the PDGF receptor kinase, it displays comparatively weak inhibition of the EGF receptor . The IC50 value for the EGF receptor is 820 µM , which is significantly higher than that for the PDGF receptor kinase. This suggests that AG-370 could be used in research to study the differential effects of inhibiting these two receptors.

Inhibition of PDGF-Induced Mitogenesis

AG-370 has been shown to inhibit PDGF-induced mitogenesis in human bone marrow fibroblasts . Mitogenesis is the process of cell division and proliferation, and its inhibition can be useful in the study and treatment of diseases characterized by excessive cell proliferation, such as cancer.

Potential Therapeutic Applications

Given its ability to inhibit PDGF receptor kinase and PDGF-induced mitogenesis, AG-370 has potential therapeutic applications. For instance, it could be used in the development of treatments for diseases caused by the hyperactivity of PTKs .

Research Tool

AG-370 can also serve as a valuable tool in research settings. For example, it can be used to study the roles of PDGF and EGF receptors in various cellular processes, and to investigate the effects of inhibiting these receptors .

Mécanisme D'action

Target of Action

AG-370 primarily targets the Platelet-Derived Growth Factor Receptor (PDGFR) . PDGFR is a cell surface tyrosine kinase receptor that plays a crucial role in cell proliferation, differentiation, and survival .

Mode of Action

AG-370 acts as a potent inhibitor of PDGF-induced mitogenesis . It binds to the PDGFR, inhibiting its autophosphorylation and the subsequent tyrosine phosphorylation of intracellular protein substrates . This effectively blocks the proliferative effect of PDGF . AG-370 also displays weak inhibition of the Epidermal Growth Factor Receptor (EGFR) .

Biochemical Pathways

The primary biochemical pathway affected by AG-370 is the PDGF signaling pathway. By inhibiting PDGFR, AG-370 disrupts the normal signaling cascade initiated by PDGF, which can lead to the inhibition of cell proliferation .

Result of Action

The inhibition of PDGF-induced mitogenesis by AG-370 can lead to a decrease in cell proliferation . This could potentially be beneficial in conditions where excessive cell proliferation is a problem, such as in certain types of cancer.

Propriétés

IUPAC Name |

(3Z)-2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N5/c16-7-12(15(19)13(8-17)9-18)6-10-1-2-14-11(5-10)3-4-20-14/h1-6,20H,19H2/b12-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMDWEJTQUTCKG-WUXMJOGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C=C(C#N)C(=C(C#N)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CN2)C=C1/C=C(\C#N)/C(=C(C#N)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B176209.png)